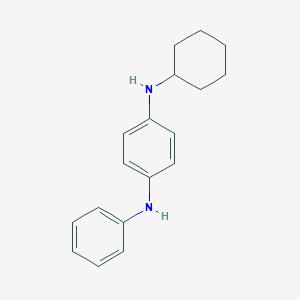

N-Cyclohexyl-N'-phenyl-p-phenylenediamine

Numéro de catalogue B089868

:

101-87-1

Poids moléculaire: 266.4 g/mol

Clé InChI: ZRMMVODKVLXCBB-UHFFFAOYSA-N

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Patent

US05068439

Procedure details

Into a three neck 500 ml flask equipped with a thermometer, stirrer, Dean Stark trap and condenser was charged 18.4 grams of N-phenylquinoneimine, 150 ml toluene, 19.9 cyclohexylamine and 5 drops methanesulfonic acid. The reaction was conducted at 110° C. for 1.5 hours after which time the product was washed with 200 ml water containing 10 grams of Na2S2O4. The product was decanted, filtered and stripped at a pot temperature of 100° C. at 4 mm Hg. 27 grams of N-phenyl-N'-cyclohexyl-p-phenylenediamine were recovered.

Identifiers

|

REACTION_CXSMILES

|

[CH:1]1([NH2:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1>CS(O)(=O)=O.C1(C)C=CC=CC=1>[C:1]1([NH:7][C:4]2[CH:5]=[CH:6][C:1]([NH:7][CH:1]3[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]3)=[CH:2][CH:3]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCCCC1)N

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

CS(=O)(=O)O

|

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Into a three neck 500 ml flask equipped with a thermometer, stirrer, Dean Stark trap and condenser

|

WASH

|

Type

|

WASH

|

|

Details

|

after which time the product was washed with 200 ml water containing 10 grams of Na2S2O4

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product was decanted

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

stripped at a pot temperature of 100° C. at 4 mm Hg

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

27 grams of N-phenyl-N'-cyclohexyl-p-phenylenediamine were recovered

|

Outcomes

Product

Details

Reaction Time |

1.5 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C1(=CC=CC=C1)NC1=CC=C(C=C1)NC1CCCCC1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |